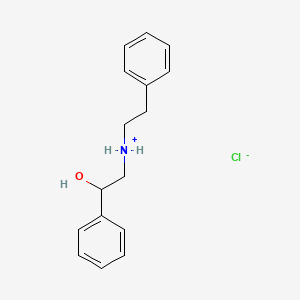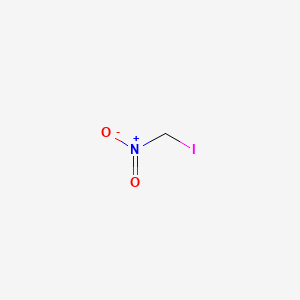![molecular formula C14H30Cl2CoN2O4 B13756171 Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride CAS No. 55399-32-1](/img/structure/B13756171.png)
Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride is a coordination compound that features cobalt in its +2 oxidation state. This compound is characterized by the presence of a cobalt ion coordinated to two molecules of 2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol and two chloride ions. The molecular formula for this compound is C14H34Cl2CoN2O4, and it has a molecular weight of 424.27 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride typically involves the reaction of cobalt(II) chloride with 2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride undergoes various chemical reactions, including:
Oxidation: The cobalt(II) ion can be oxidized to cobalt(III) under suitable conditions.
Reduction: The cobalt(II) ion can be reduced to cobalt(I) or elemental cobalt.
Substitution: The ligands coordinated to the cobalt ion can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) complexes or elemental cobalt .
Applications De Recherche Scientifique
Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the production of advanced materials, including magnetic materials and coatings.
Mécanisme D'action
The mechanism of action of Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride involves its interaction with various molecular targets. The cobalt ion can coordinate with different biomolecules, affecting their structure and function. This coordination can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(2+);2-[2-hydroxyethyl(propyl)amino]ethanol;dichloride: Similar structure but with a propyl group instead of a prop-2-enyl group.
Cobalt(2+);2-[2-hydroxyethyl(methyl)amino]ethanol;dichloride: Similar structure but with a methyl group instead of a prop-2-enyl group.
Uniqueness
Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride is unique due to the presence of the prop-2-enyl group, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different chemical and biological properties compared to similar compounds .
Propriétés
Numéro CAS |
55399-32-1 |
|---|---|
Formule moléculaire |
C14H30Cl2CoN2O4 |
Poids moléculaire |
420.2 g/mol |
Nom IUPAC |
cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride |
InChI |
InChI=1S/2C7H15NO2.2ClH.Co/c2*1-2-3-8(4-6-9)5-7-10;;;/h2*2,9-10H,1,3-7H2;2*1H;/q;;;;+2/p-2 |
Clé InChI |
SOKMDSNWBMPUJA-UHFFFAOYSA-L |
SMILES canonique |
C=CCN(CCO)CCO.C=CCN(CCO)CCO.[Cl-].[Cl-].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


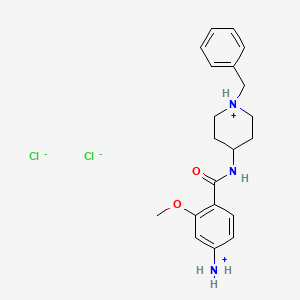

![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)
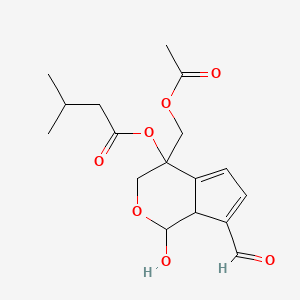
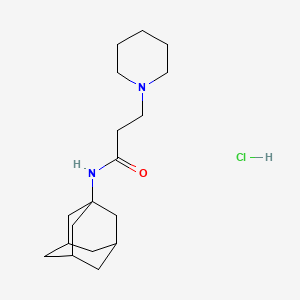
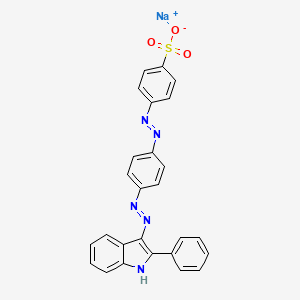
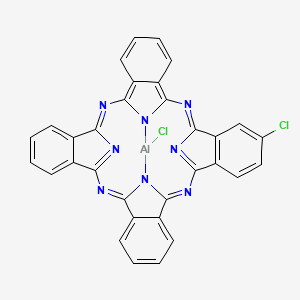
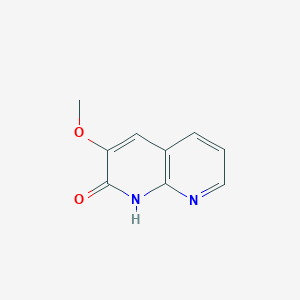
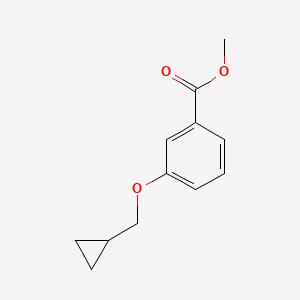
![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)
